molecular formula C10H11BrO4 B12640721 Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate CAS No. 919288-51-0

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate

Cat. No.: B12640721
CAS No.: 919288-51-0
M. Wt: 275.10 g/mol
InChI Key: SCRQNSKOOWGRJH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate can be synthesized through the esterification of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-4-oxo-3-methoxy-2-methylbenzoate.

    Reduction: Formation of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzyl alcohol.

    Substitution: Formation of 5-amino-4-hydroxy-3-methoxy-2-methylbenzoate or 5-thio-4-hydroxy-3-methoxy-2-methylbenzoate.

Scientific Research Applications

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
  • Methyl 5-bromo-4-hydroxy-3-methoxybenzoate
  • Methyl 5-bromo-4-hydroxy-3-methoxy-2-ethylbenzoate

Uniqueness

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

919288-51-0

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3

InChI Key

SCRQNSKOOWGRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Br)O)OC

Origin of Product

United States

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